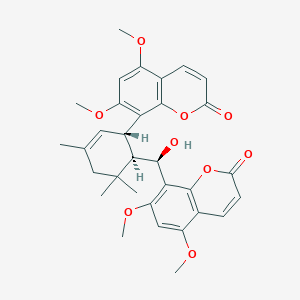

Toddalosin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSIERORKAMAIV-FWEOMDSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the coumarin class, it is characterized by a benzopyran-2-one core structure.[3][4] This technical guide provides an in-depth overview of Toddalolactone, focusing on its botanical sources, geographical origins, biosynthetic pathway, experimental protocols for its isolation and analysis, and its key mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Natural Source and Botanical Origin

Primary Botanical Sources

The principal natural source of Toddalolactone is Toddalia asiatica (L.) Lam. , a woody, climbing liana belonging to the Rutaceae (citrus) family.[1][5] This plant is a monotypic genus, meaning it is the only species in its genus.[6] Various parts of the plant, including the roots, root bark, stem, and aerial parts, have been found to contain Toddalolactone, with the roots and root bark being the most frequently cited sources for isolation.[6][7]

While T. asiatica is the primary source, Toddalolactone has also been identified in other plants of the Rutaceae family, such as Zanthoxylum nitidum var. tomentosum and Zanthoxylum asiaticum .[3][8][9]

Geographical Distribution and Traditional Use

Toddalia asiatica, also known as the "orange climber," is widely distributed across tropical and subtropical regions.[6] Its native habitats include South Africa, northern tropical Africa, Madagascar, the Mascarene Islands, and extensive parts of Asia, including India and China.[6] In China, it is a well-known traditional medicine referred to as "Feilongzhangxue," particularly used in the folk medicine of Guizhou, Yunnan, and Guangxi provinces for treating ailments like rheumatic arthralgia, stomachache, and traumatic injuries.[10]

Biosynthesis of Toddalolactone

Toddalolactone, as a coumarin, is biosynthesized via the shikimate pathway .[4][11] This essential metabolic pathway is found in plants and microorganisms and is the source of aromatic amino acids and a vast array of phenylpropanoid secondary metabolites.[6][11] The general pathway begins with precursors from primary metabolism and proceeds through shikimic acid to chorismate, a critical branch-point intermediate.[12] Chorismate is then converted to L-phenylalanine, which enters the phenylpropanoid pathway. A key step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[13] Through a series of hydroxylations and lactonization, the core coumarin structure is formed. The specific structure of Toddalolactone is achieved through subsequent "tailoring" reactions, including methoxylation and the addition of a dihydroxy-methylbutyl side chain, which are catalyzed by species-specific enzymes.

Quantitative Data

The biological activity and pharmacokinetic profile of Toddalolactone have been quantified in several studies. The following tables summarize key data points.

Table 1: In Vitro Biological Activity

| Target | Assay Type | Value | Reference(s) |

|---|

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, intravenous)

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Cₘₐₓ | Maximum Plasma Concentration | 0.42 µg/mL | [1] |

| Tₘₐₓ | Time to Cₘₐₓ | 0.25 h | [1] |

| t₁/₂ | Elimination Half-life | 1.05 h | [1] |

| AUC₀₋ₜ | Area Under the Curve | 0.46 µg/mL/h |[1] |

Table 3: Metabolic Half-Life (t₁/₂) in Liver Microsomes

| Species | CYP-mediated t₁/₂ (min) | UGT-mediated t₁/₂ (min) | Reference(s) |

|---|---|---|---|

| Human | 673 ± 36 | 83 ± 8.2 | [1] |

| Monkey | 245 ± 19 | 66 ± 7.6 | [1] |

| Dog | 494 ± 42 | N/A | [1] |

| Minipig | 307 ± 28 | 85 ± 4.3 | [1] |

| Rabbit | 407 ± 31 | 124 ± 8.3 | [1] |

| Rat | 382 ± 17 | 129 ± 11.8 | [1] |

| Mouse | 235 ± 21 | N/A |[1] |

Experimental Protocols

Isolation and Purification of Toddalolactone

A common workflow for isolating Toddalolactone involves solvent extraction followed by chromatographic purification.

Methodology: Methanolic Extraction

-

Preparation : Air-dry the root bark of T. asiatica and pulverize it into a coarse powder.

-

Extraction : Macerate the powdered material in methanol (or 95% ethanol) at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times to ensure maximum yield.[15]

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Fractionation : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Toddalolactone typically concentrates in the chloroform and ethyl acetate fractions.

-

Purification : Subject the active fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure Toddalolactone.[15]

PAI-1 Inhibition Chromogenic Assay

Methodology:

-

Enzyme Addition : Add a fixed concentration of a plasminogen activator, such as urokinase-type plasminogen activator (uPA), to each well and incubate for an additional 10 minutes at 37°C.

-

Substrate Addition : Add a chromogenic substrate specific for uPA to all wells.

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual uPA activity.

Pharmacological Activity and Signaling Pathways

Inhibition of the PAI-1/uPA Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. Coumarins and alkaloids from the roots of Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phytochemical: Toddalolactone [caps.ncbs.res.in]

- 5. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ijirset.com [ijirset.com]

In Vitro Therapeutic Potential of Toddalolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. In vitro studies have revealed its potential as a potent anti-inflammatory, anti-osteoarthritic, and cytotoxic agent. This technical guide provides a comprehensive overview of the in vitro investigations of Toddalolactone, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Toddalolactone, providing a comparative overview of its biological activities.

Table 1: Anti-inflammatory and Anti-osteoarthritic Effects of Toddalolactone

| Cell Line | Inducer | Toddalolactone Concentration | Effect | Reference |

| SW1353 Human Chondrosarcoma | Lipopolysaccharide (LPS) | 20 µM | Significantly reduced mRNA expression of IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13. | [1] |

| SW1353 Human Chondrosarcoma | Interleukin-1β (IL-1β) | 20 µM | Significantly reduced protein levels of MMP2, MMP9, MMP13, IL-6, and TNF-α. | [1] |

| Bone Marrow-Derived Macrophages (BMMs) | RANKL | 5, 10, 20 µM | Dose-dependently inhibited osteoclastogenesis. | [1] |

Table 2: Cytotoxicity of Toddalolactone

| Cell Line | Toddalolactone Concentration | Cytotoxic Effect | Reference |

| SW1353 Human Chondrosarcoma | < 40 µM | No significant cytotoxicity observed. | [2] |

| Bone Marrow-Derived Macrophages (BMMs) | ≤ 20 µM | No cytotoxic effects observed. | [2] |

| RAW264.7 Macrophages | ≤ 20 µM | No cytotoxic effects observed. | [2] |

Table 3: Antioxidant Activity of Toddalia asiatica Leaf Extract

| Assay | Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Methanolic Leaf Extract | 36 µg/ml |

Note: Data for the pure compound Toddalolactone is not currently available. This value is for the methanolic extract of the plant from which Toddalolactone is derived.

Key Signaling Pathways

In vitro studies have elucidated the molecular mechanisms underlying the biological activities of Toddalolactone, primarily focusing on its modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory and Anti-osteoarthritic Mechanisms

Toddalolactone exerts its anti-inflammatory and chondroprotective effects by potently inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

NF-κB Signaling Pathway Inhibition

Upon stimulation by pro-inflammatory signals such as LPS or IL-1β, Toddalolactone intervenes in the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. This leads to the downregulation of various pro-inflammatory and catabolic genes.[1]

MAPK Signaling Pathway Inhibition

Toddalolactone also demonstrates inhibitory effects on the MAPK signaling cascade. It has been shown to suppress the phosphorylation of key kinases including JNK, ERK, and p38 in response to inflammatory stimuli.[1] By blocking these pathways, Toddalolactone further contributes to the reduction of pro-inflammatory mediator production.

Apoptotic Pathway

While in vivo studies suggest that Toddalolactone can reduce chondrocyte apoptosis in osteoarthritis models, the precise in vitro apoptotic signaling pathway it modulates remains an active area of investigation. Based on the general mechanisms of apoptosis induction by natural compounds, a putative pathway can be hypothesized. This would likely involve the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases. Further research is required to definitively elucidate the specific molecular targets of Toddalolactone within this pathway.

References

- 1. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toddalolactone-protects-against-osteoarthritis-by-ameliorating-chondrocyte-inflammation-and-suppressing-osteoclastogenesis - Ask this paper | Bohrium [bohrium.com]

Toddalolactone's Modulation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica, has garnered significant interest for its anti-inflammatory properties. Emerging research has identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target of toddalolactone's therapeutic action. This technical guide provides an in-depth analysis of the effects of toddalolactone on the NF-κB pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of toddalolactone as an anti-inflammatory agent.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB signaling cascade is a critical mediator of the inflammatory response. In resting cells, NF-κB dimers, predominantly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Studies have demonstrated that toddalolactone exerts its anti-inflammatory effects by intervening at multiple key points within this pathway.[1][2][3][4] Specifically, toddalolactone has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1][3] The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB retained in the cytoplasm.[1][3] Furthermore, by reducing the phosphorylation of p65, toddalolactone directly attenuates its transcriptional activity. The culmination of these actions is a significant reduction in the nuclear translocation of NF-κB and the subsequent downregulation of its target pro-inflammatory genes.[1][2][3][4]

Data Presentation: Quantitative Effects of Toddalolactone

The following tables summarize the quantitative and semi-quantitative data from key studies investigating the effects of toddalolactone on the NF-κB pathway and downstream inflammatory mediators.

Table 1: Effect of Toddalolactone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Toddalolactone Concentration | Cytokine Concentration (pg/mL) | Fold Change vs. LPS Control | Reference |

| TNF-α | Control | Undetectable | - | [1] |

| LPS (1 µg/mL) | ~1800 | - | [1] | |

| LPS + 10 µM | ~1200 | ~0.67 | [1] | |

| LPS + 20 µM | ~800 | ~0.44 | [1] | |

| IL-6 | Control | Undetectable | - | [1] |

| LPS (1 µg/mL) | ~1600 | - | [1] | |

| LPS + 10 µM | ~1000 | ~0.63 | [1] | |

| LPS + 20 µM | ~600 | ~0.38 | [1] | |

| IL-1β | Control | Undetectable | - | [1] |

| LPS (1 µg/mL) | ~150 | - | [1] | |

| LPS + 10 µM | ~100 | ~0.67 | [1] | |

| LPS + 20 µM | ~50 | ~0.33 | [1] |

Table 2: Effect of Toddalolactone on NF-κB Pathway Protein Phosphorylation and Pro-inflammatory Gene Expression in Chondrocytes

| Target | Stimulus | Toddalolactone Concentration | Observed Effect | Reference |

| p-p65/p65 | LPS/IL-1β | 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [2] |

| p-IκBα/IκBα | LPS/IL-1β | 10 µM, 20 µM | Dose-dependent decrease in phosphorylation | [2] |

| TNF-α mRNA | LPS | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |

| IL-6 mRNA | LPS | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |

| MMP13 mRNA | IL-1β | 10 µM, 20 µM | Dose-dependent decrease in relative expression | [2] |

Note: While the referenced studies demonstrate a clear inhibitory effect, specific IC50 values for NF-κB inhibition by toddalolactone are not yet publicly available.

Mandatory Visualizations

References

- 1. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]

- 4. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their diverse pharmacological activities, coupled with their synthetic tractability, have positioned them as privileged structures in medicinal chemistry. This technical guide provides an in-depth overview of the anticancer properties of coumarin derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Quantitative Anticancer Activity of Coumarin Derivatives

The anticancer efficacy of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various coumarin derivatives against a panel of human cancer cell lines, offering a comparative analysis of their potency.

Table 1: Anticancer Activity of Coumarin-Thiazole and Coumarin-Thiadiazole Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 50a | MDA-MB-231 | 0.16 | [1] |

| A549 | 0.17 | [1] | |

| K562 | 0.31 | [1] | |

| HeLa | 0.25 | [1] | |

| 50b | HeLa | 0.21 | [1] |

| 52d | HT-29 | 0.25 ± 0.004 | [1] |

| HCT-116 | 0.26 ± 0.016 | [1] | |

| 42a-e | MCF-7 | 5.41–10.75 | [1] |

| 48a | HCT-116 | 30.7 (µg/mL) | [1] |

| MCF-7 | 54.9 (µg/mL) | [1] | |

| 48b | HepG2 | 24.9 (µg/mL) | [1] |

Table 2: Anticancer Activity of Coumarin-Triazole Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14c | K562 | 17.9 ± 5.0 | [1] |

| 14d | CaCo-2 | 9.7 ± 1.3 | [1] |

| 16a | MCF-7 | 53.55 | [1] |

| 16b | MCF-7 | 58.62 | [1] |

| 17 | MCF-7 | 49 | [1] |

Table 3: Anticancer Activity of Coumarin-Pyrazole Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 35 | HepG2 | 2.96 ± 0.25 | [1] |

| SMMC-7721 | 2.08 ± 0.32 | [1] | |

| U87 | 3.85 ± 0.41 | [1] | |

| H1299 | 5.36 ± 0.60 | [1] | |

| 36a | HeLa | 5.75 | [1] |

| 36b | HeLa | 6.25 | [1] |

Table 4: Anticancer Activity of Other Coumarin Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid 1a | HepG2 | 3.05 ± 1.60 | [1] |

| Hep3B | 3.76 ± 1.76 | [1] | |

| A2780 | 5.82 ± 2.28 | [1] | |

| OVCAR-3 | 4.60 ± 1.81 | [1] | |

| Coumarin–acridine–thiazole 53a | MDA-MB-231 | 8.03 ± 0.81 | [1] |

| Coumarin–acridine–thiazole 53b | A-549 | 5.18 ± 1.04 | [1] |

| HT-29 | 23.09 ± 1.17 | [1] | |

| Coumarin–thiazolidinone 58a | MCF-7 | 15.65 ± 0.28 (µg/mL) | [1] |

| Coumarin–thiazolidinone 58b | MCF-7 | 12.15 ± 0.05 (µg/mL) | [1] |

| Hydrazide–hydrazone 140a | Panc-1 | 0.129 ± 0.019 | [1] |

| Hydrazide–hydrazone 140b | HepG2 | 4.892 ± 0.086 | [1] |

Mechanisms of Anticancer Action

Coumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance. The primary mechanisms of action are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many coumarin derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For instance, some derivatives upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. Platinum(IV) complexes with 4-hydroxycoumarin, for example, induce apoptosis in SKOV-3 cells by up-regulating caspase 3 and caspase 9 expression.[2]

Inhibition of Proliferation and Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Coumarin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M phase. This prevents the cells from dividing and propagating. For example, some coumarin-triazole conjugates have been shown to induce S/G2 phase cell cycle arrest.[3]

Targeting Key Signaling Pathways

Several critical signaling pathways that regulate cell growth, survival, and proliferation are often dysregulated in cancer. Coumarin derivatives have been found to modulate these pathways, including:

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in cancer. Coumarins can inhibit this pathway, leading to decreased cell proliferation and survival.[4][5][6] Derivatives of 3-benzyl coumarin seco-B-ring, for instance, induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[2]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and is often a target for anticancer drugs.

Other Anticancer Mechanisms

Coumarin derivatives exhibit a broad range of other anticancer activities, including:

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some coumarins can inhibit angiogenesis, thereby cutting off the tumor's blood supply.[4][5] Isopentenyloxycoumarins, for example, inhibit angiogenesis by reducing CCl2 chemokine levels.[2]

-

Inhibition of Carbonic Anhydrases: Carbonic anhydrases are enzymes involved in pH regulation and are often overexpressed in tumors. Coumarins can act as inhibitors of these enzymes.[4][5]

-

Inhibition of Microtubule Polymerization: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death.[4][5] Ferulin C, a natural sesquiterpene coumarin, is a potent colchicine-binding agent that destabilizes microtubules.[2]

-

Inhibition of Multidrug Resistance (MDR): Cancer cells can develop resistance to chemotherapy drugs by overexpressing efflux pumps that remove the drugs from the cell. Some coumarins can inhibit these pumps, thereby sensitizing the cancer cells to chemotherapy.[4][5]

-

Aromatase Inhibition: In estrogen-dependent breast cancers, the enzyme aromatase is a key target. Coumarin imidazolyl derivatives have been shown to inhibit this enzyme.[2]

Detailed Experimental Protocols

The evaluation of the anticancer properties of coumarin derivatives involves a variety of in vitro assays. The following are detailed protocols for some of the key experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

96-well microplate

-

Cells in culture

-

Coumarin derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Cells treated with the coumarin derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of the coumarin derivatives.

Materials:

-

SDS-PAGE equipment

-

Electrotransfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

Coumarin derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, induce apoptosis, and inhibit cell proliferation makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies continue to guide the design of more potent and selective coumarin-based drugs.[1] Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. The hybridization of the coumarin scaffold with other pharmacophores is also a promising strategy to enhance anticancer activity and overcome drug resistance.[1]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. medium.com [medium.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchhub.com [researchhub.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Toddalolactone: A Novel Therapeutic Candidate for Sepsis and Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, and chronic inflammatory diseases represent significant global health challenges with substantial morbidity and mortality.[1][2] The pathophysiology of these conditions is complex, involving an overwhelming production of pro-inflammatory mediators, the so-called "cytokine storm," which leads to tissue damage and organ failure.[1][2][3] Current therapeutic strategies often have limited efficacy, highlighting the urgent need for novel anti-inflammatory and immunomodulatory agents.[1] Toddalolactone, a natural coumarin isolated from the plant Toddalia asiatica, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of toddalolactone's effects on sepsis and inflammatory responses, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental data.

Mechanism of Action: Targeting Key Inflammatory Pathways

Toddalolactone exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the HMGB1-NF-κB and MAPK signaling pathways.

Inhibition of the HMGB1-NF-κB Signaling Pathway

The High Mobility Group Box 1 (HMGB1) protein is a key late-phase mediator of inflammation in sepsis.[1] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), HMGB1 translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it activates pro-inflammatory signaling. Toddalolactone has been shown to effectively block this translocation.[3][4]

This inhibition of HMGB1 translocation prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Toddalolactone has been demonstrated to suppress NF-κB transcriptional activity, reduce the nuclear translocation and phosphorylation of the NF-κB p65 subunit, and decrease the phosphorylation of its inhibitor, IκBα.[3][4] Furthermore, it downregulates the expression of Toll-like receptor 4 (TLR4) and IKBKB, upstream components of the NF-κB signaling cascade.[3][4]

References

- 1. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endotoxin in Sepsis: Methods for LPS Detection and the Use of Omics Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation [frontiersin.org]

- 4. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

An In-depth Technical Guide to Toddalolactone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. First identified in Toddalia asiatica (L.) Lam., this phytochemical has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of toddalolactone. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivities, and elucidates its mechanisms of action, with a focus on its modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of toddalolactone began with the phytochemical exploration of Toddalia asiatica, a plant traditionally used in folk medicine. The presence of coumarins in the root bark of this plant was noted in early studies. A significant milestone in the history of toddalolactone was the work of Ishii et al. in 1977, who reported the isolation and characterization of several coumarins, including toddalolactone, from the root bark of Toddalia asiatica.[1] While earlier work by Govindachari and colleagues in 1956 had also pointed to the chemical constituents of this plant, the 1977 publication provided a more detailed account of these compounds.[2]

Subsequent research delved into the stereochemistry of toddalolactone. The absolute configuration of (+)-toddalolactone was determined to be R, a crucial piece of information for understanding its interaction with biological targets. There has been some scientific discussion regarding whether toddalolactone is a genuine natural product or an artifact of the isolation process, potentially derived from a precursor like aculeatin. However, further studies have concluded that toddalolactone is indeed a naturally occurring compound within Toddalia asiatica.

Chemical Structure and Properties

Toddalolactone is classified as a coumarin, a class of benzopyrones widely found in the plant kingdom. Its chemical structure is characterized by a C16H20O6 molecular formula and a systematic IUPAC name of 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.

Table 1: Chemical and Physical Properties of Toddalolactone

| Property | Value |

| Molecular Formula | C16H20O6 |

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

| CAS Number | 483-90-9 |

| Appearance | White powder |

| Solubility | Soluble in methanol, slightly soluble in water |

Biological Activities and Therapeutic Potential

Toddalolactone has been shown to possess a wide spectrum of biological activities, making it a compound of interest for drug development. Its therapeutic potential spans across several areas, including inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity

Toddalolactone exhibits significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, toddalolactone has been shown to inhibit NO production in a dose-dependent manner.

Anticancer Activity

The cytotoxic effects of toddalolactone against various cancer cell lines have been reported. These studies indicate its potential as a lead compound for the development of novel anticancer agents.

PAI-1 Inhibitory Activity

Table 2: Quantitative Bioactivity Data for Toddalolactone

| Biological Activity | Assay/Cell Line | IC50 Value |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Not explicitly found, but inhibitory effect noted |

| Anticancer | Cytotoxicity against NCI-H187 cells | Not explicitly found, but cytotoxicity noted |

| Cytotoxicity against KB cells | Not explicitly found, but cytotoxicity noted | |

| PAI-1 Inhibition | Recombinant human PAI-1 | 37.31 ± 3.23 μM |

Mechanisms of Action

The diverse biological activities of toddalolactone are attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Toddalolactone has been shown to inhibit the activation of the NF-κB pathway. It is suggested to exert its effect by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha) and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While the precise effects of toddalolactone on the phosphorylation of specific MAPK components like ERK, JNK, and p38 are still under investigation, its influence on this pathway is believed to contribute to its observed biological activities.

Experimental Protocols

Isolation of Toddalolactone from Toddalia asiatica

The following is a general protocol for the isolation of toddalolactone based on common phytochemical extraction and chromatography techniques.

Protocol:

-

Plant Material: Air-dried and powdered root bark of Toddalia asiatica.

-

Extraction: The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions showing similar TLC profiles are pooled together.

-

Purification: The fractions containing toddalolactone are further purified by repeated column chromatography or by recrystallization from a suitable solvent (e.g., methanol) to obtain pure toddalolactone.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.[3][4]

-

Treatment: The cells are treated with various concentrations of toddalolactone (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.[3][4]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of toddalolactone that inhibits 50% of cell growth) is determined.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Protocol:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of toddalolactone for a pre-incubation period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further period (e.g., 24 hours).[5]

-

Sample Collection: After incubation, the cell culture supernatant is collected.[6]

-

Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubated at room temperature for a short period (e.g., 10-15 minutes).[6]

-

Absorbance Measurement: The absorbance of the resulting pink-colored azo dye is measured at a wavelength of around 540 nm.[6]

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of nitric oxide inhibition is calculated.

Conclusion and Future Directions

Future investigations should focus on several key areas. A more detailed elucidation of the specific molecular targets of toddalolactone within the MAPK pathway is needed to fully understand its mechanism of action. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of toddalolactone. Furthermore, medicinal chemistry efforts could be directed towards the synthesis of toddalolactone analogs with improved potency and selectivity. Continued research into toddalolactone holds the potential to unlock new therapeutic strategies for a range of diseases.

References

- 1. [Studies on the chemical constituents of Rutaceae++ plants. LXVI. The chemical constituents of Toddalia asiatica (L.) Lam. (T. aculeata Pers.). (1). Chemical constituents of the root bark] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Toddalolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Chemical Structure and Properties

Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one . Its chemical structure is characterized by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₆ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 483-90-9 |

| Appearance | White powder |

Spectroscopic Data

The structural elucidation of Toddalolactone has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the characteristic data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Toddalolactone

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | ~6.2 | d | ~9.5 |

| 4 | ~7.9 | d | ~9.5 |

| 8 | ~6.5 | s | - |

| 1' | ~3.0 | m | - |

| 2' | ~3.8 | m | - |

| 4' | ~1.2 | s | - |

| 5' | ~1.3 | s | - |

| 5-OCH₃ | ~3.9 | s | - |

| 7-OCH₃ | ~3.9 | s | - |

| 2'-OH | - | br s | - |

| 3'-OH | - | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Toddalolactone

| Position | Chemical Shift (δ, ppm) |

| 2 | ~161.0 |

| 3 | ~112.0 |

| 4 | ~145.0 |

| 4a | ~105.0 |

| 5 | ~158.0 |

| 6 | ~115.0 |

| 7 | ~160.0 |

| 8 | ~93.0 |

| 8a | ~156.0 |

| 1' | ~28.0 |

| 2' | ~78.0 |

| 3' | ~73.0 |

| 4' | ~25.0 |

| 5' | ~26.0 |

| 5-OCH₃ | ~56.0 |

| 7-OCH₃ | ~56.5 |

Note: The assignments are based on typical values for coumarin skeletons and may require confirmation through 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial technique for the identification and quantification of Toddalolactone in complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule [M+H]⁺.

Table 3: LC-MS/MS Data for Toddalolactone

| Parameter | Value |

| Precursor Ion [M+H]⁺ | m/z 309.1333 (calculated), 309.2 (observed) |

| Key Fragment Ions (MS²) | m/z 205.0501, 235.0606, 219.0657, 191.0708, 177.0551 |

| MRM Transition | m/z 309.2 → 205.2 |

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and spectroscopic analysis of Toddalolactone.

Isolation of Toddalolactone from Toddalia asiatica

A common procedure for the isolation of coumarins from Toddalia asiatica involves solvent extraction followed by chromatographic separation.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).

-

Sample Preparation: Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.

-

Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm assignments.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

LC-MS/MS Protocol

The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[1]

-

Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Gradient Elution: A typical gradient might be:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-7 min: 90-10% B

-

7-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 → 205.2.

Signaling Pathways and Logical Relationships

The identification of a natural product like Toddalolactone follows a logical progression from the raw biological material to the final, structurally elucidated compound. This process is heavily reliant on the interplay of separation and spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characteristics of Toddalolactone. For more specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Toddalolactone from Toddalia asiatica

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of toddalolactone from the medicinal plant Toddalia asiatica. The methodologies are compiled from various scientific studies to offer a comprehensive guide for laboratory applications.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant widely used in traditional medicine across Asia and Africa.[1][2] The plant is a rich source of various bioactive secondary metabolites, with coumarins and alkaloids being the most prominent.[1][3] Among the diverse coumarins isolated from this plant, toddalolactone has garnered significant scientific interest due to its notable pharmacological activities, including anti-inflammatory, anticancer, and antithrombotic effects.[2][4] These properties make toddalolactone a promising candidate for further investigation in drug discovery and development.

This document outlines various methods for the extraction and purification of toddalolactone from T. asiatica, with a primary focus on the root bark, which is reported to be a potent source of this compound.[1][5] Additionally, analytical protocols for the quantification and purity assessment of the isolated compound are provided.

Extraction Protocols

Several methods have been employed for the extraction of coumarins, including toddalolactone, from T. asiatica. The choice of method and solvent can significantly impact the yield and purity of the crude extract. Below are detailed protocols for different extraction techniques.

Maceration with 95% Ethanol

This method is a conventional technique for extracting a broad range of phytochemicals.

Protocol:

-

Plant Material Preparation: Air-dry the root bark of T. asiatica and grind it into a coarse powder (approximately 24-mesh).[6][7]

-

Extraction:

-

Filtration and Concentration:

Reflux Extraction with Methanol

Reflux extraction utilizes elevated temperatures to enhance extraction efficiency.

Protocol:

-

Plant Material Preparation: Prepare powdered material from the desired part of T. asiatica (e.g., root bark, stem).

-

Extraction:

-

Soak approximately 6.0 g of the powdered plant material in methanol at a solid-liquid ratio of 1:50 (g:mL) for 24 hours.

-

Perform reflux extraction in a constant temperature water bath at 65°C for 2 hours.

-

Repeat the reflux extraction process three times.

-

-

Filtration and Concentration:

-

Combine the extracts from all reflux cycles.

-

Filter the combined extract to remove plant debris.

-

Concentrate the filtrate using a rotary evaporator to yield the crude methanol extract.

-

Microwave-Assisted Extraction (MAE) with Methanol

MAE is a modern and efficient technique that uses microwave energy to accelerate extraction.

Protocol:

-

Plant Material Preparation: Use 2.0 g of dried, powdered T. asiatica (0.15-0.30 mm particle size).[8]

-

Extraction:

-

Post-Extraction:

-

After extraction, cool the vessel and filter the contents to separate the extract from the solid residue.

-

Optimized Extraction with 65% Ethanol

This method has been optimized for the extraction of multiple bioactive compounds from T. asiatica.

Protocol:

-

Plant Material Preparation: Use powdered T. asiatica.

-

Extraction:

-

Mix the powdered plant material with a 65% ethanol aqueous solution at a solid-liquid ratio of 1:20.

-

Extract for 25 minutes.

-

-

Filtration and Concentration:

-

Filter the mixture to obtain the liquid extract.

-

Concentrate the extract to yield the crude product.

-

Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for the separation and purification of natural products from crude extracts.

Protocol:

-

Crude Extract Preparation: Start with the crude extract obtained from one of the methods described in Section 2.

-

Solvent System Preparation: Prepare a biphasic solvent system of hexane-ethyl acetate-methanol-water with a volume ratio of 5:5:5.5:4.5 (v/v/v/v).[8] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Fill the HSCCC coil with the stationary phase (upper phase).

-

Inject the crude extract dissolved in a small amount of the solvent system.

-

Pump the mobile phase (lower phase) through the coil at a specific flow rate.

-

Collect fractions as they elute from the column.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing toddalolactone.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain purified toddalolactone.

Quantitative Data

The yield of toddalolactone can vary depending on the plant part, geographical source, and the extraction and purification methods employed. While specific yield data for toddalolactone is not consistently reported across the literature, the following tables provide an overview of related quantitative findings.

Table 1: Extraction Yields from Toddalia asiatica

| Extraction Method | Solvent | Plant Part | Total Extract Yield (%) | Reference |

| Maceration | 95% Ethanol | Root Bark | Not Specified | [6][7] |

| Reflux | Methanol | Various | Not Specified | |

| Decoction | Water | Not Specified | 7.241 - 14.466 | |

| Optimized | 65% Ethanol | Not Specified | Not Specified |

Table 2: Yield and Purity of Furanocoumarins from T. asiatica using MAE and HSCCC

| Compound | Yield (mg/g of dried plant material) | Purity (%) | Reference |

| Isopimpinellin | 0.85 | 95.0 | [8] |

| Pimpinellin | 2.55 | 99.1 | [8] |

| Phellopterin | 0.95 | 96.4 | [8] |

Analytical Protocols for Quality Control

To ensure the identity and purity of the extracted toddalolactone, analytical techniques such as HPLC and UPLC-MS/MS are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

-

HPLC system with a DAD detector

-

C18 column

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Detection Wavelength: 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of purified toddalolactone standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the extracted sample in methanol and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the toddalolactone peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity based on the peak area relative to the total peak area.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

Instrumentation:

-

UPLC system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

UPLC BEH C18 column.

Chromatographic and MS Conditions:

-

Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

-

Ionization Mode: Positive ESI.

-

MRM Transitions: For toddalolactone, monitor the precursor ion at m/z 309.2 and the product ion at m/z 205.2.

-

Calibration Range: 5–4,000 ng/mL in the desired matrix (e.g., plasma, buffer).

Protocol:

-

Sample and Standard Preparation: Prepare calibration standards and quality control samples by spiking a known concentration of toddalolactone standard into the relevant matrix. For extracted samples, perform a suitable dilution in the mobile phase.

-

Analysis: Inject the prepared samples and standards into the UPLC-MS/MS system.

-

Data Processing: Quantify the amount of toddalolactone in the samples by constructing a calibration curve of peak area versus concentration.

Visualizations

Experimental Workflow

Caption: Workflow for Toddalolactone Extraction and Purification.

Signaling Pathway

Natural coumarins are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9][]

Caption: Toddalolactone's Potential Modulation of the NF-κB Pathway.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ethnopharmacologia.org [ethnopharmacologia.org]

- 6. Hemostatic chemical constituents from natural medicine Toddalia asiatica root bark by LC-ESI Q-TOF MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Toddalolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of toddalolactone derivatives and detailed protocols for their evaluation as potential therapeutic agents. Toddalolactone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Introduction

Toddalolactone is a natural product isolated from Toddalia asiatica. Coumarins, the structural class to which toddalolactone belongs, are a well-established group of heterocyclic compounds with a wide range of biological activities. The modification of the toddalolactone scaffold offers a promising avenue for the development of novel drug candidates with enhanced potency and selectivity. This document outlines a plausible synthetic strategy for toddalolactone and its derivatives, along with protocols for assessing their biological effects.

Synthesis of Toddalolactone Derivatives

The total synthesis of toddalolactone can be approached through a multi-step process involving the formation of the coumarin core, introduction of the prenyl side chain, and subsequent stereoselective dihydroxylation.

Part 1: Synthesis of the Coumarin Core

A common and effective method for synthesizing the coumarin skeleton is the Pechmann condensation[1][2]. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 5,7-dimethoxycoumarin core of toddalolactone, 3,5-dimethoxyphenol would be the starting phenol.

Experimental Protocol: Pechmann Condensation for 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one

-

Reaction Setup: In a suitable reaction vessel, charge 3,5-dimethoxyphenol (1 equivalent) and glacial acetic acid. Stir the mixture at 40–45 °C until a clear solution is obtained.

-

Addition of Reagents: Cool the reaction mixture to 8 °C. Prepare a solution of ethyl-4-chloroacetoacetate (1 equivalent) in glacial acetic acid and sulfuric acid. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 8–10 °C.

-

Reaction Progression: Stir the reaction mixture for 1 hour at room temperature. Gradually raise the temperature to 60 °C and continue stirring for 12 hours at 55–60 °C.

-

Work-up: Cool the mixture to 40 °C and add water dropwise over 15 minutes. Stir for an additional 2 hours at room temperature to facilitate product precipitation.

-

Isolation and Purification: Filter the precipitate and wash with water. Create a slurry of the crude product in methanol and stir for 30 minutes at 0–5 °C. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one[3].

Part 2: Introduction of the Prenyl Side Chain

The introduction of the prenyl group at the C6 position can be achieved through a Claisen rearrangement of an O-prenylated precursor[4][5][6][7]. This[8][8]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Synthesis of 6-prenyl-5,7-dimethoxycoumarin (Conceptual)

-

O-Prenylation: React the appropriate 5,7-dimethoxycoumarin precursor with prenyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the O-prenylated ether.

-

Claisen Rearrangement: Heat the O-prenylated coumarin in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) to induce the Claisen rearrangement, which will regioselectively form the C-prenylated product at the C6 position.

-

Purification: Purify the resulting 6-prenyl-5,7-dimethoxycoumarin using column chromatography on silica gel.

Part 3: Asymmetric Dihydroxylation of the Prenyl Side Chain

The final key step in the synthesis of (+)-Toddalolactone is the asymmetric dihydroxylation of the prenyl side chain to introduce the chiral diol. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, utilizing osmium tetroxide as a catalyst in the presence of a chiral ligand[9][10][11][12].

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: Dissolve the 6-prenyl-5,7-dimethoxycoumarin in a mixture of t-butanol and water.

-

Reagent Addition: Add the AD-mix-β (for the desired stereoisomer of toddalolactone) to the solution and stir vigorously at room temperature until the reaction is complete (monitored by TLC). AD-mix-β contains potassium osmate, a chiral ligand ((DHQD)2PHAL), and potassium ferricyanide as the re-oxidant[9].

-

Quenching and Work-up: Quench the reaction by adding sodium sulfite and stirring for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (+)-Toddalolactone.

Workflow for the Synthesis of Toddalolactone

Caption: Proposed synthetic workflow for (+)-Toddalolactone.

Biological Activities and Protocols

Toddalolactone derivatives have shown promise as both anticancer and anti-inflammatory agents. The following sections detail their mechanism of action and provide protocols for their biological evaluation.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)[13][14][15].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized toddalolactone derivatives (e.g., 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Coumarin-pyridine hybrid 24a | MCF-7 | 1.11 - 9.33 | [15] |

| Coumarin-pyridine hybrid 24a | A549 | 1.11 - 9.33 | [15] |

| Compound 4 | MCF-7 | 3.26 | [14] |

| Compound 4 | A549 | 9.34 | [14] |

| Compound 122 | MCF-7 | 5.17 | [13] |

| Compound 122 | A549 | 4.29 | [13] |

| Coumarin-1,2,3-triazole hybrid 16a | MCF-7 | 53.55 | [13] |

| Coumarin-tagged 1,3,4-oxadizaole 38a | MCF-7 | < 5 | [13] |

| Coumarin-thiazole hybrid 42a-e | MCF-7 | 5.41 - 10.75 | [13] |

Anti-inflammatory Activity and NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[16][17][18][][20]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines.

Inhibition of NF-κB by Toddalolactone Derivatives

Caption: Inhibition of the NF-κB signaling pathway by Toddalolactone derivatives.

Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with the synthesized toddalolactone derivatives for a specified period.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Conclusion

The synthetic pathways and biological evaluation protocols outlined in these application notes provide a framework for the development and characterization of novel toddalolactone derivatives. The potential of these compounds to act as anticancer and anti-inflammatory agents warrants further investigation. The provided methodologies can be adapted and optimized to explore the structure-activity relationships of this promising class of natural product derivatives.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric dihydroxylation of vinyl- and allyl-silanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric dihydroxylation of d-glucose derived alpha,beta-unsaturated ester: synthesis of azepane and nojirimycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. mdpi.com [mdpi.com]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Toddalolactone Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica (L.) Lam., has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient liquid-liquid partition chromatography technique for the preparative separation and purification of such bioactive compounds from complex natural product extracts. This document provides detailed application notes and protocols for the purification of Toddalolactone using HSCCC, based on established methodologies.

Data Presentation

Table 1: HSCCC System and Operating Parameters for Toddalolactone Purification

| Parameter | Value | Reference |

| Instrument | High-Speed Counter-Current Chromatography (HSCCC) | [1] |

| Solvent System | n-hexane/ethyl acetate/methanol/water | [1] |

| Volume Ratio (v/v) | 5:5:3:7 (Initial Separation) | [1] |

| Volume Ratio (v/v) | 5:5:4:6 (2D-CCC for final purification) | [1] |

| Revolution Speed | Not explicitly stated for Toddalolactone, but 800 rpm is common for similar compounds. | [2] |

| Flow Rate | Not explicitly stated for Toddalolactone, but 2.0 mL/min is common for similar compounds. | [2] |

| Detection Wavelength | Not explicitly stated, but UV detection between 254 nm and 270 nm is typical for coumarins. | [2] |

| Stationary Phase | Upper phase of the solvent system | [1] |

| Mobile Phase | Lower phase of the solvent system | [1] |

Table 2: Performance Data for Toddalolactone Purification

| Parameter | Result | Reference |

| Purity | > 98% | [1] |

| Recovery | Not explicitly stated in the reviewed literature. | |

| Separation Time | Total separation time for the fraction containing Toddalolactone in the second dimension was 300 min. | [1] |

Experimental Protocols

Preparation of Crude Extract from Toddalia asiatica

-

Grinding: Grind the dried roots of Toddalia asiatica into a coarse powder.

-

Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate fraction, as it is enriched with coumarins like Toddalolactone.

-

Evaporate the ethyl acetate to dryness to yield the crude extract for HSCCC purification.

-

HSCCC Purification of Toddalolactone

-

Preparation of the Two-Phase Solvent System:

-

Prepare the n-hexane/ethyl acetate/methanol/water solvent systems in the specified volume ratios (5:5:3:7 for the initial separation and 5:5:4:6 for the second dimension).[1]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.

-

Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

-

-

HSCCC System Equilibration:

-

Fill the entire HSCCC column with the upper phase (stationary phase).

-

Set the revolution speed (e.g., 800 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established. The retention of the stationary phase should be monitored.

-

-

Sample Injection and Fraction Collection:

-

Dissolve the crude ethyl acetate extract in a suitable volume of the lower phase.

-

Inject the sample solution into the HSCCC system.

-

Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks.

-

-

Two-Dimensional HSCCC for Final Purification:

-